molecular formula C18H32O5S B13776868 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- CAS No. 68201-84-3

9,12-Octadecadienoic acid, 12-sulfo-, (9Z)-

Cat. No.: B13776868
CAS No.: 68201-84-3
M. Wt: 360.5 g/mol
InChI Key: BLYFBIUJESJYLP-VOBDGNOHSA-N
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Description

9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- is a sulfonated fatty acid derivative. It is a modified form of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in various vegetable oils. The sulfonation at the 12th position introduces a sulfonic acid group, making it more hydrophilic compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- typically involves the sulfonation of linoleic acid. This can be achieved through the reaction of linoleic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- can be achieved through continuous flow reactors where linoleic acid is continuously fed into a reactor containing the sulfonating agent. This method ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the double bonds, leading to the formation of epoxides or hydroperoxides.

    Reduction: Reduction of the sulfonic acid group can yield the corresponding sulfide or thiol derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

    Epoxides: and from oxidation.

    Sulfides: or from reduction.

  • Various sulfonate esters or amides from substitution reactions.

Scientific Research Applications

9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- has diverse applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions due to its amphiphilic nature.

    Biology: Studied for its role in cell membrane dynamics and signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- involves its interaction with cell membranes and proteins. The sulfonic acid group enhances its solubility in aqueous environments, allowing it to interact with membrane lipids and proteins more effectively. This interaction can modulate membrane fluidity and influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Linoleic acid: The parent compound, lacking the sulfonic acid group.

    9,12-Octadecadienoic acid: Another derivative with different functional groups.

    Sulfonated fatty acids: A broader class of compounds with similar sulfonic acid modifications.

Uniqueness

The presence of the sulfonic acid group at the 12th position makes 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- more hydrophilic and reactive compared to its parent compound, linoleic acid. This unique modification enhances its solubility and reactivity, making it valuable in various applications where traditional fatty acids may not be suitable.

Properties

CAS No.

68201-84-3

Molecular Formula

C18H32O5S

Molecular Weight

360.5 g/mol

IUPAC Name

(9Z)-12-sulfooctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O5S/c1-2-3-4-11-14-17(24(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-,17-14?

InChI Key

BLYFBIUJESJYLP-VOBDGNOHSA-N

Isomeric SMILES

CCCCCC=C(C/C=C\CCCCCCCC(=O)O)S(=O)(=O)O

Canonical SMILES

CCCCCC=C(CC=CCCCCCCCC(=O)O)S(=O)(=O)O

Origin of Product

United States

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